molecular formula C7H7F2N3 B13702004 1-(2,3-Difluorophenyl)guanidine

1-(2,3-Difluorophenyl)guanidine

Cat. No.: B13702004
M. Wt: 171.15 g/mol
InChI Key: OKEOWPPTBWDXHF-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups, which make them valuable in various biological and chemical applications

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with cyanamide under acidic conditions to form the guanidine structure. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2,3-difluoroaniline to yield the desired product . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Difluorophenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)guanidine can be compared with other guanidine derivatives such as:

    1-(2,4-Difluorophenyl)guanidine: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    1-(2,5-Difluorophenyl)guanidine: Another isomer with distinct properties and uses.

    1-(2,6-Difluorophenyl)guanidine:

The uniqueness of this compound lies in its specific fluorine atom positions, which influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry.

Biological Activity

1-(2,3-Difluorophenyl)guanidine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a guanidine functional group attached to a difluorophenyl moiety. The molecular structure can be represented as follows:

C7H7F2N5\text{C}_7\text{H}_7\text{F}_2\text{N}_5

This structure plays a crucial role in its interaction with biological targets.

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent , particularly against drug-resistant bacterial strains. It has demonstrated efficacy in various studies:

  • In vitro Studies : The compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .
  • In vivo Efficacy : In animal models, this compound exhibited promising results in reducing bacterial load in infected tissues, indicating its potential for therapeutic use .

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This is particularly relevant in targeting bacterial enzymes critical for survival.
  • Membrane Interaction : It alters cellular membrane permeability, which can lead to cell lysis and death of microbial pathogens.

Case Study 1: Efficacy Against Fungal Infections

In a study focusing on antifungal activity, this compound was tested against various strains of Candida albicans. The results indicated that the compound effectively reduced fungal burdens in infected tissues of mice at doses of 20 and 40 mg/kg . Notably, it outperformed traditional antifungals in certain resistant strains.

Case Study 2: Alzheimer’s Disease Research

Another area of investigation involved the use of guanidine derivatives in Alzheimer's disease models. Although not directly tested on this compound, related compounds demonstrated significant inhibition of β-secretase enzymes (BACE1), suggesting that similar derivatives may hold therapeutic promise for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Target Pathogen/Condition Effectiveness (MIC) Study Reference
AntibacterialStaphylococcus aureus0.5 µg/mL
AntibacterialEscherichia coli1 µg/mL
AntifungalCandida albicansEffective at doses 20-40 mg/kg
Enzyme InhibitionBACE1 (Alzheimer's target)IC50 = 97 ± 0.91 nM

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-(2,3-difluorophenyl)guanidine

InChI

InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

OKEOWPPTBWDXHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N=C(N)N

Origin of Product

United States

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